2-Ethyl-2-methyl-1,3-dithiolane
Description
Contextual Significance of 1,3-Dithiolane (B1216140) Architectures in Advanced Organic Synthesis
The 1,3-dithiolane functional group, a five-membered ring containing two sulfur atoms at the 1- and 3-positions, plays a crucial role in modern organic synthesis. These structures are most renowned for their application as protecting groups for carbonyl compounds (aldehydes and ketones). ontosight.aiorganic-chemistry.org The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust and widely used method to mask the electrophilic nature of the carbonyl carbon. organic-chemistry.org This protection is advantageous due to the high stability of 1,3-dithiolanes under both acidic and basic conditions, allowing for chemical transformations on other parts of the molecule without affecting the protected carbonyl group. nih.gov
Furthermore, 1,3-dithiolanes are pivotal in the concept of "umpolung," a term introduced to describe the reversal of polarity of a functional group. thegoodscentscompany.com Ordinarily, the carbonyl carbon is an electrophile. However, when converted to a 1,3-dithiolane, the proton at the C2 position can be abstracted by a strong base, creating a nucleophilic carbanion. thegoodscentscompany.com This "masked acyl anion" can then react with various electrophiles, enabling the formation of carbon-carbon bonds that would be otherwise challenging to achieve. thegoodscentscompany.comnih.gov This strategy has been instrumental in the synthesis of complex natural products. nih.gov While 1,3-dithianes are often more stable for umpolung applications, 1,3-dithiolanes still hold significance in this area of research. sigmaaldrich.com
Scope and Rationale for Focused Research on 2-Ethyl-2-methyl-1,3-dithiolane within Dithiolane Chemistry
The specific compound, this compound, is the dithioacetal derived from the ketone 2-butanone (B6335102). Research into this particular dithiolane is driven by the need to understand the nuances of protecting a common and sterically accessible ketone. The presence of two different alkyl groups (ethyl and methyl) at the C2 position provides a model system to study the steric and electronic effects on the formation, stability, and reactivity of the dithiolane ring.
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-butanone with 1,2-ethanedithiol. organic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions.
General Synthesis of this compound:
In this reaction, 2-butanone reacts with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst to form this compound and water.
The study of this compound contributes to a deeper understanding of the substrate scope of dithiolane formation and the subtle differences in reactivity compared to symmetrical or more sterically hindered ketones.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C6H12S2 |
| Molecular Weight | 148.29 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated 180-190 °C |
| Density | Estimated 1.05-1.15 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents |
Note: Some physical properties are estimated based on similar compounds due to a lack of specific experimental data in the searched literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6008-81-7 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 |
InChI Key |
HTKIVHYYNMKZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCS1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 2 Methyl 1,3 Dithiolane and Analogous 1,3 Dithiolane Derivatives
Catalytic Approaches in 1,3-Dithiolane (B1216140) Formation from Carbonyl Precursors
The synthesis of 1,3-dithiolanes from carbonyl precursors is most commonly achieved through acid catalysis, which activates the carbonyl group towards nucleophilic attack by the dithiol. youtube.comtandfonline.com A wide array of both Brønsted and Lewis acids have been employed for this purpose, with ongoing research focused on developing milder, more efficient, and environmentally friendly catalytic systems.
Brønsted acids are frequently used catalysts for the formation of 1,3-dithiolanes. organic-chemistry.org
p-Toluenesulfonic acid (p-TsOH) is a classic and effective catalyst for thioacetalization. niscpr.res.in It is an organic-soluble strong acid that facilitates the reaction, often in refluxing solvents like benzene (B151609) or dichloromethane. tandfonline.comtandfonline.comwikipedia.org The use of p-TsOH in conjunction with silica (B1680970) gel offers a heterogeneous system where the silica gel helps to remove the water produced during the reaction, driving the equilibrium towards product formation. thieme-connect.com This method is noted for its versatility, short reaction times, and excellent yields. thieme-connect.com
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has emerged as an exceptionally efficient and reusable catalyst for 1,3-dithiolane synthesis. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This solid-supported catalyst enables the reaction to proceed under solvent-free conditions at room temperature, often with very short reaction times (1-30 minutes) and high yields (75-100%). organic-chemistry.orgthieme-connect.com It is compatible with a wide range of functional groups and is considered an environmentally friendly "green" catalyst due to its reusability and the avoidance of organic solvents. organic-chemistry.orgorganic-chemistry.org
| Catalyst | Conditions | Advantages |
| p-Toluenesulfonic acid | Refluxing benzene or CH₂Cl₂ | Versatile, high yield |
| p-Toluenesulfonic acid/Silica gel | Refluxing CH₂Cl₂ | Heterogeneous, removes water, high yield |
| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, room temperature | Highly efficient, reusable, short reaction time, "green" |
Table 1: Comparison of Brønsted Acid Catalysts for 1,3-Dithiolane Synthesis
A diverse range of Lewis acids effectively catalyze the formation of 1,3-dithiolanes, offering high chemoselectivity and mild reaction conditions. organic-chemistry.org
Copper bis(dodecyl sulfate) [Cu(DS)₂] acts as a Lewis acid-surfactant-combined catalyst, enabling thioacetalization to occur in water at room temperature. organic-chemistry.org This method is highly chemoselective, offers simple operation and purification without organic solvents, and produces high yields. organic-chemistry.org
Yttrium triflate (Y(OTf)₃) is an efficient catalyst for the conversion of carbonyl compounds to their corresponding dithiolane derivatives. organic-chemistry.org It is particularly useful for the chemoselective protection of aldehydes in the presence of ketones at room temperature, requiring only a catalytic amount (5 mol%). organic-chemistry.org
Bismuth nitrate (B79036) (Bi(NO₃)₃) has been utilized as a catalyst in various organic transformations, including those involving carbonyl compounds. acs.orgresearchgate.netnih.gov While specific examples for 2-Ethyl-2-methyl-1,3-dithiolane are not detailed, bismuth(III) compounds are known to be effective and low-toxicity catalysts for many organic reactions. nih.govnih.gov For instance, bismuth nitrate pentahydrate has been used in the synthesis of dihydropyrimidinones from aromatic aldehydes. researchgate.net
Anhydrous cobalt(II) bromide on silica gel is another solid-supported Lewis acid catalyst. While the search results mention cobalt(II) chloride for chemoselective thioacetalization of aldehydes, the principle of using a supported cobalt(II) halide is established. tandfonline.com These types of catalysts often provide advantages in terms of ease of separation and potential for recycling.
| Catalyst | Key Features |
| Copper bis(dodecyl sulfate) | Lewis acid-surfactant; works in water |
| Yttrium triflate | Highly chemoselective for aldehydes |
| Bismuth nitrate | Low-toxicity metal catalyst |
| Anhydrous cobalt(II) bromide on silica gel | Heterogeneous catalyst |
Table 2: Overview of Selected Lewis Acid Catalysts
Iodine has proven to be a mild and efficient catalyst for the thioacetalization of both aldehydes and ketones. acs.org This method offers the advantage of proceeding under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. acs.orgnih.gov The reaction is generally clean and provides high yields of the corresponding 1,3-dithiolanes. acs.org Iodine can also catalyze the transthioacetalization of acetals, further demonstrating its versatility. acs.org
In line with the principles of green chemistry, significant effort has been directed towards developing sustainable and recyclable catalysts for 1,3-dithiolane synthesis.
Tungstate (B81510) sulfuric acid (TSA) is a novel, efficient, and environmentally friendly solid acid catalyst for the thioacetalization of carbonyl compounds. researchgate.nettandfonline.comtandfonline.com Prepared from anhydrous sodium tungstate and chlorosulfonic acid, TSA facilitates the reaction under solvent-free conditions, leading to excellent yields and short reaction times. tandfonline.com A key advantage of TSA is its recyclability; it can be recovered and reused for multiple cycles without a significant loss of catalytic activity. tandfonline.comtandfonline.com
DABCO-based ionic liquids represent another class of green and recyclable catalysts. researchgate.netrsc.orgjchemlett.comias.ac.inresearchgate.net These ionic liquids, which can be designed to have acidic properties, serve as effective catalysts for various organic transformations. researchgate.netrsc.org For example, 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate (B86663) has been used as an efficient catalyst in aqueous media. rsc.org The use of DABCO-based ionic liquids often allows for simple work-up procedures and catalyst recycling. researchgate.net
Alternative Cyclization Strategies for 1,3-Dithiolane Ring Formation
While the reaction of carbonyl compounds with 1,2-ethanedithiol (B43112) is the most common route, alternative strategies exist for constructing the 1,3-dithiolane ring system.
An alternative approach to forming a dithiolane ring involves the reaction of epoxides. A notable example is the synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates). pacific.edupacific.eduresearchgate.net A simple and efficient procedure involves treating an epoxide with commercially available potassium ethyl xanthogenate. pacific.eduresearchgate.net This method avoids the use of the highly toxic and volatile carbon disulfide, which is often employed in other procedures. pacific.edu The reaction proceeds in good to moderate yields and offers a safe and inexpensive route to these valuable sulfur-containing heterocycles. pacific.edupacific.edu
Stereo- and Regioselective Synthesis of Substituted 1,3-Dithiolanes
The control of stereochemistry and regiochemistry is crucial in the synthesis of complex molecules containing the 1,3-dithiolane scaffold. Various strategies have been developed to introduce substituents at different positions of the dithiolane ring with high selectivity.
The most common method for the synthesis of 2-substituted and 2,2-disubstituted 1,3-dithiolanes is the condensation of an aldehyde or a ketone with 1,2-ethanedithiol. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org For the specific synthesis of This compound , the reaction would involve the condensation of diethyl ketone with 1,2-ethanedithiol.
A variety of catalysts have been employed to promote this transformation, including hafnium trifluoromethanesulfonate (B1224126) and tungstophosphoric acid, which have been shown to be effective for the thioacetalization of a wide range of carbonyl compounds. organic-chemistry.org
Another approach involves the use of 2-silylated 1,3-dithiolanes. For instance, 2-trimethylsilyl-1,3-dithiolanes can be prepared and subsequently desilylated to form a carbanion at the 2-position. This carbanion can then react with electrophiles to introduce substituents. nih.gov This method provides a route to 2-substituted dithiolanes that might not be directly accessible from the corresponding carbonyl compound.
The table below summarizes some of the methods used for the synthesis of 2-substituted 1,3-dithiolanes.
| Starting Material | Reagents | Product | Catalyst | Reference |
| Aldehyde/Ketone | 1,2-Ethanedithiol | 2-Substituted/2,2-Disubstituted 1,3-Dithiolane | Brønsted or Lewis Acid | organic-chemistry.orgwikipedia.org |
| Hetaryl thioketones | Trimethylsilyldiazomethane | 2-Trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes | - | nih.gov |
| 2-Trimethylsilyl-1,3-dithiolanes | TBAF | 1,3-Dithiolane carbanion | - | nih.gov |
The 1,3-dithiolane scaffold is a valuable component in the design of ligands for transition metal catalysis, owing to the coordinating ability of the sulfur atoms. chemrxiv.org The synthesis of these ligands often involves the incorporation of a dithiolane moiety into a larger molecular framework.
A convenient method for preparing dithiolane-containing aromatic derivatives involves the reaction of 1,3-dithiolane-2-methanol (B15435076) with various aromatic halides. chemrxiv.org This allows for the synthesis of multidentate ligands where the dithiolane unit is tethered to an aromatic core.
Chiral 1,3-dithiolanes are particularly important as ligands for asymmetric catalysis. The resolution of racemic dithiolane derivatives is a key step in obtaining enantiomerically pure ligands. nih.gov For example, (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been resolved using enantioselective HPLC to provide access to chiral synthons for more complex ligands. nih.gov
Furthermore, dithiolane moieties have been incorporated into phosphine (B1218219) ligands. For example, thioether-functionalized pyridine-based diphosphine ligands have been synthesized by reacting a lithiated phosphine with ethylene (B1197577) sulfide, followed by reaction with a pyridine (B92270) derivative. beilstein-journals.orgnih.gov These P,N-ligands, which combine the soft sulfur donor of the dithiolane with a hard nitrogen donor, have potential applications in catalysis.
The table below provides examples of synthetic approaches to dithiolane-containing ligands.
| Ligand Type | Synthetic Approach | Precursors | Reference |
| Aromatic Dithiolane Ethers | Alkylation | 1,3-Dithiolane-2-methanol, Aromatic halides | chemrxiv.org |
| Chiral Dithiolane Alcohols | Chiral Resolution | Racemic (1,4-dithiaspiro[4.5]decan-2-yl)methanol | nih.gov |
| Dithiolane-Phosphine Ligands | Nucleophilic substitution | Diphenylphosphine, Ethylene sulfide, 2,6-bis(chloromethyl)pyridine | beilstein-journals.orgnih.gov |
| Chiral Bis(oxazolinyl)thiophene Ligands | Condensation | Thiophene-2,5-dicarboxylic acid, Enantiopure amino alcohols | nih.gov |
Reaction Pathways and Mechanistic Investigations of 2 Ethyl 2 Methyl 1,3 Dithiolane and 1,3 Dithiolane Derivatives
Umpolung Reactivity of 1,3-Dithiolanes
Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that allows for the transformation of an electrophilic center into a nucleophilic one. quimicaorganica.org In the context of 1,3-dithiolanes, this is achieved by deprotonation at the C2 position, converting the normally electrophilic carbonyl carbon equivalent into a nucleophilic acyl anion equivalent. quimicaorganica.orgorganic-chemistry.org This strategy has been widely employed in the formation of carbon-carbon bonds. wikipedia.org
Generation of 2-Lithiated 1,3-Dithiolanes: Stability and Fragmentation Pathways
The generation of 2-lithiated 1,3-dithiolanes is typically accomplished by treating the corresponding 1,3-dithiolane (B1216140) with a strong base, such as n-butyllithium (n-BuLi). organic-chemistry.org The acidity of the C2 proton is enhanced by the adjacent sulfur atoms, which can stabilize the resulting carbanion. researchgate.net This stabilization is attributed to the polarizability of sulfur and the longer carbon-sulfur bond length, rather than d-orbital participation. organic-chemistry.org
However, a critical distinction exists between the stability of 2-lithiated 1,3-dithianes (the six-membered ring analogues) and 2-lithiated 1,3-dithiolanes. While 2-lithio-1,3-dithianes are generally stable and serve as excellent acyl anion equivalents, their five-membered counterparts, the 2-lithio-1,3-dithiolanes, are prone to fragmentation. organic-chemistry.orgacs.org This fragmentation is a significant competing reaction pathway that can limit their synthetic utility.
The fragmentation of 2-lithiated 1,3-dithiolanes proceeds via a retro [2+4] cycloreversion reaction, yielding a dithiocarboxylate anion and ethylene (B1197577) gas. utk.edu This process is often facile and can occur even at low temperatures, making the isolation and subsequent reaction of the 2-lithiated 1,3-dithiolane challenging. organic-chemistry.org The stability of the deprotonated species is a key determinant of the reaction outcome. In the gas phase, deprotonation of 1,3-dithiolane is not observed, even at the thermochemical threshold; instead, cycloreversion to a dithiocarboxylate and ethylene occurs. utk.edu
Reactions with Electrophiles: Limitations and Fragmentative Outcomes
The intended reaction of a 2-lithiated 1,3-dithiolane is nucleophilic attack on an electrophile. However, the inherent instability and tendency to fragment often lead to complex reaction mixtures and limit the scope of this transformation. The competition between nucleophilic addition and fragmentation is a major hurdle.
When reactions with electrophiles are attempted, the outcome is highly dependent on the reaction conditions and the nature of both the 1,3-dithiolane substrate and the electrophile. For instance, while lithiated 1,3-dithianes can react with a wide array of electrophiles including alkyl halides, epoxides, aldehydes, and ketones, the corresponding reactions with lithiated 1,3-dithiolanes are less general. organic-chemistry.orgwikipedia.org The propensity for fragmentation means that instead of the desired C-C bond formation at the C2 position, products derived from the dithiocarboxylate anion may be observed. This fragmentative outcome effectively caps (B75204) the initially formed acyl anion equivalent, preventing its desired reaction.
Ring-Opening and Fragmentation Reactions
Beyond the fragmentation of the lithiated species, 1,3-dithiolanes can undergo ring-opening and fragmentation through several other mechanisms, often induced by bases, light, or nucleophiles.
Base-Mediated Fragmentation to Dithiocarboxylates
A well-established reaction of 1,3-dithiolanes is their base-mediated fragmentation to form dithiocarboxylates. acs.orgacs.org This reaction provides a direct route to these valuable synthetic intermediates. For example, 2-aryl-1,3-dithiolanes have been shown to undergo rapid ring fragmentation when treated with lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures, generating aryl-dithiocarboxylates. acs.orgacs.org These dithiocarboxylate anions can then be trapped in situ with various electrophiles, such as alkyl halides, to produce a diverse range of dithioesters. acs.orgnih.gov
Historically, this fragmentation was achieved using sodium hydride (NaH) in a mixture of dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) at high temperatures. acs.orgnih.gov More recent methods have improved upon this, offering shorter reaction times and better yields. nih.gov The efficiency of this fragmentation is influenced by the steric properties of the substituent at the C2 position. nih.gov
| Starting Material | Base | Solvent | Temperature | Time | Product | Yield |
| 2-Aryl-1,3-dithiolane | LiHMDS | CPME | 100 °C | 5 min | Aryl-dithiocarboxylate | Good |
| 2-Aryl-1,3-dithiolane | NaH | DMF/HMPA | 130-150 °C | 2 h | Methyl dithioesters (after trapping with MeI) | ~52% |
Photochemical Deprotection and Ring-Opening Mechanisms
Photochemical methods offer an alternative, often milder, approach to the cleavage of the 1,3-dithiolane ring. While the specific photochemical deprotection and ring-opening mechanisms for 2-ethyl-2-methyl-1,3-dithiolane are not extensively detailed in the provided context, the general principles of photochemical reactions of related systems can be considered. Photochemical reactions can induce ring-opening through the formation of excited states that are more susceptible to cleavage. rsc.org These reactions can sometimes be coupled with electrochemical processes to achieve orthogonal control over ring-opening and closing. rsc.org
Nucleophile-Induced Ring-Opening Pathways
1,3-Dithiolanes can also undergo ring-opening upon treatment with various nucleophiles. chemicalbook.com The nature of the nucleophile and the substitution pattern of the dithiolane ring dictate the reaction pathway and the resulting products. For instance, the reaction of certain 1,2-dithiolanes with butyllithium (B86547) (BuLi) proceeds via a thiophilic attack, leading to a ring-opened product. researchgate.net Similarly, 1,3-dithiolium cations have been shown to undergo an unprecedented retrocyclization in the presence of methylamine (B109427) to yield dithiocarbamates. researchgate.net
Epoxides, three-membered oxygen-containing heterocycles, are known to undergo ring-opening with a variety of nucleophiles, including sulfur nucleophiles. nih.gov While not a direct analogue, the principles of nucleophilic attack on a strained ring system are relevant. The ring-opening of strained heterocycles like epoxides and thiiranes with silyl (B83357) chalcogenides can be facilitated by ionic liquids, providing access to β-functionalized sulfides. mdpi.com
Deprotection Methodologies and Mechanistic Understanding
The regeneration of the parent carbonyl compound from a 1,3-dithiolane is a critical step in a multi-step synthesis. Various methods have been developed for this transformation, each with its own mechanistic nuances. These methodologies can be broadly categorized into oxidative cleavage, Lewis acid-mediated deprotection, and photo-induced deprotection.
Oxidative Cleavage Mechanisms
Oxidative cleavage represents a common and effective strategy for the deprotection of 1,3-dithiolanes. This approach typically involves the oxidation of one or both sulfur atoms, which weakens the carbon-sulfur bonds and facilitates hydrolysis to the corresponding carbonyl compound.
A variety of oxidizing agents have been employed for this purpose. One efficient method involves the use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water under neutral conditions. organic-chemistry.org This system provides the corresponding carbonyl compounds in excellent yields. organic-chemistry.org The proposed mechanism involves the initial oxidation of one of the sulfur atoms to a sulfoxide (B87167). This is followed by the formation of a hemithioacetal upon addition of water, which then collapses to release the carbonyl compound.
Another widely used system employs 30% aqueous hydrogen peroxide in the presence of a catalytic amount of iodine. organic-chemistry.org This method is particularly attractive due to its mild and essentially neutral conditions, which allows for the presence of sensitive functional groups. organic-chemistry.org The reaction is believed to proceed through the formation of an electrophilic iodine species that activates the dithiolane. This is followed by nucleophilic attack by water and subsequent elimination to yield the desired carbonyl compound. The use of sodium dodecyl sulfate (B86663) (SDS) can facilitate the reaction in an aqueous micellar system. organic-chemistry.org
A range of other oxidative reagents have also been reported for the cleavage of 1,3-dithiolanes, including bis(trifluoroacetoxy)iodobenzene and Selectfluor™. organic-chemistry.org The general mechanistic theme across these methods involves the initial electrophilic attack on a sulfur atom, leading to an intermediate that is readily hydrolyzed.
Table 1: Oxidative Deprotection of 1,3-Dithiolanes
| Oxidizing System | Substrate Example | Product | Yield (%) | Reference |
| IBX/β-cyclodextrin, H₂O, rt | 2-Phenyl-1,3-dithiolane | Benzaldehyde (B42025) | 95 | organic-chemistry.org |
| 30% H₂O₂/I₂ (cat.), SDS, H₂O, rt | 2-(4-Methoxyphenyl)-1,3-dithiolane | 4-Methoxybenzaldehyde | 92 | organic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene | Dithiane-containing alkaloids | Ketoamines | - | organic-chemistry.org |
| Selectfluor™ | 1,3-Dithiane derivatives | Carbonyl compounds | - | organic-chemistry.org |
Lewis Acid-Mediated Deprotection
Lewis acids are effective catalysts for the deprotection of 1,3-dithiolanes, often under mild conditions. The mechanism of Lewis acid-catalyzed deprotection is thought to mirror that of Brønsted acid-catalyzed hydrolysis. The Lewis acid coordinates to one of the sulfur atoms of the dithiolane ring, which increases the electrophilicity of the C2 carbon. This polarization facilitates the cleavage of the carbon-sulfur bond, often assisted by a nucleophile present in the reaction medium, such as water. Subsequent hydrolysis of the resulting intermediate regenerates the carbonyl group.
A variety of Lewis acids have been demonstrated to be effective for this transformation. For instance, erbium triflate (Er(OTf)₃) has been shown to be a gentle Lewis acid catalyst for the chemoselective cleavage of cyclic acetals and ketals, including 1,3-dithiolanes, in wet nitromethane (B149229) at room temperature. organic-chemistry.org Another example is the use of a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde within minutes, a principle that extends to dithiolane cleavage. organic-chemistry.org
The choice of Lewis acid and reaction conditions can be tailored to the specific substrate, allowing for selective deprotection in the presence of other acid-sensitive functional groups.
Table 2: Lewis Acid-Mediated Deprotection of Thioacetals
| Lewis Acid | Substrate Example | Solvent | Conditions | Yield (%) | Reference |
| Er(OTf)₃ | 2-Substituted-1,3-dithiolanes | Wet nitromethane | Room Temperature | High | organic-chemistry.org |
| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water | 30 °C | Quantitative | organic-chemistry.org |
| Silica (B1680970) Sulfuric Acid/Wet SiO₂ | Various acetals and ketals | Toluene | 60-70 °C | Quantitative | nih.govresearchgate.net |
Photo-Induced Deprotection Mechanisms
Photo-induced deprotection offers a mild and often highly selective method for the cleavage of 1,3-dithiolanes. These reactions are typically initiated by a photo-induced electron transfer (PET) process from the dithiolane to an electronically excited sensitizer (B1316253).
The mechanism of photodeprotection of 1,3-dithianes, which is analogous to that of 1,3-dithiolanes, has been studied in detail. In the presence of a suitable sensitizer, such as a thiapyrylium salt, irradiation with light of an appropriate wavelength excites the sensitizer to its triplet state. This excited sensitizer is a powerful oxidant and can accept an electron from the dithiolane, which has a relatively low oxidation potential. This single electron transfer (SET) generates a dithiolane radical cation.
This radical cation is a key intermediate and can undergo C-S bond cleavage to form a distonic radical cation. In the presence of molecular oxygen, the reaction proceeds to the final carbonyl product. Experimental evidence, including the requirement of oxygen for good conversion yields and the inhibition of the reaction by superoxide (B77818) scavengers, suggests that the superoxide radical anion plays a crucial role in the deprotection process. The superoxide anion is believed to react with the fragmented radical cation species, ultimately leading to the formation of the carbonyl compound and sulfur-containing byproducts.
Electrophilic and Radical Reactions Involving the 1,3-Dithiolane Ring
Beyond its role as a protecting group, the 1,3-dithiolane ring can participate in a variety of other chemical transformations, including oxidation at the sulfur atoms and reactions involving the carbon backbone.
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form the corresponding sulfoxides and sulfones. The ability to control the level of oxidation is of significant interest as these oxidized derivatives have their own unique chemical reactivity and applications.
The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be challenging but is achievable with careful selection of the oxidizing agent and reaction conditions. A common and effective oxidant for this purpose is hydrogen peroxide (H₂O₂). organic-chemistry.orgorganic-chemistry.org The selectivity for sulfoxide formation can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org For example, using one equivalent of H₂O₂ often favors the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. beilstein-journals.org
Various catalysts have been developed to improve the selectivity of this oxidation. For instance, tantalum carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfoxides with 30% hydrogen peroxide, while niobium carbide under similar conditions efficiently yields the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org This highlights the critical role the catalyst can play in directing the reaction outcome. A practical method for the selective and controlled oxidation of thioglycosides, which can be extended to other thioacetals, utilizes urea-hydrogen peroxide (UHP). beilstein-journals.org By adjusting the equivalents of UHP and the reaction temperature, either the glycosyl sulfoxide or the sulfone can be obtained selectively. beilstein-journals.org
Table 3: Selective Oxidation of Sulfides
| Oxidizing System | Substrate Type | Product | Key Conditions | Reference |
| H₂O₂/Tantalum Carbide | Sulfides | Sulfoxides | Catalytic TaC | organic-chemistry.orgorganic-chemistry.org |
| H₂O₂/Niobium Carbide | Sulfides | Sulfones | Catalytic NbC | organic-chemistry.org |
| Urea-Hydrogen Peroxide (1.5 equiv) | Thioglycosides | Sulfoxides | 60 °C in acetic acid | beilstein-journals.org |
| Urea-Hydrogen Peroxide (2.5 equiv) | Thioglycosides | Sulfones | 80 °C in acetic acid | beilstein-journals.org |
Carbenoid Insertion and Desulfurization Reactions
The 1,3-dithiolane ring can also undergo reactions that involve the cleavage of its carbon-sulfur bonds, leading to either functionalization or complete removal of the sulfur atoms.
Carbenoid Insertion: Carbene C-H insertion is a powerful reaction for the formation of new carbon-carbon bonds at unactivated C-H bonds. chemtube3d.comwikipedia.org While direct examples of carbenoid insertion into the C-S bonds of this compound are not prevalent in the literature, the general principles of carbene chemistry suggest potential pathways. Metal-stabilized carbenes, often generated from diazo compounds in the presence of rhodium or copper catalysts, are known to insert into C-H bonds. wikipedia.org Intramolecular C-H insertion reactions involving carbenes are particularly useful for the synthesis of cyclic compounds. youtube.com The reactivity and selectivity of these insertions are highly dependent on the nature of the carbene and the catalyst used. wikipedia.org
Desulfurization Reactions: The complete removal of the sulfur atoms from a 1,3-dithiolane, known as desulfurization, is a reductive process that converts the thioacetal back to a methylene (B1212753) group. This transformation is a valuable synthetic tool for the deoxygenation of carbonyl compounds. The most common reagent for this purpose is Raney nickel, a form of finely powdered nickel saturated with hydrogen. The reaction mechanism is believed to involve the formation of a nickel-sulfur bond, followed by hydrogenolysis of the carbon-sulfur bonds.
More recent methods for desulfurization aim to avoid the pyrophoric nature of Raney nickel. For example, the desulfurization of thiols for nucleophilic substitution has been achieved using a Ph₃P/ICH₂CH₂I system. cas.cn This method allows for the conversion of thiols to a variety of other functional groups. cas.cn Anodic desulfurization of heterocyclic thiones has also been reported as a greener alternative to traditional methods. nih.gov
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, has emerged as a powerful tool for investigating the energetics and structures of transient species, such as transition states, which are often difficult or impossible to observe experimentally. By modeling reaction pathways at the molecular level, researchers can gain a detailed understanding of the factors that control reaction rates and selectivity.
One area of significant computational investigation has been the acid-catalyzed hydrolysis of 1,3-dithiolanes. This reaction is fundamental to their use as protecting groups for carbonyl compounds. Theoretical studies on the hydrolysis of simple 2-substituted and 2,2-disubstituted 1,3-dithiolanes have mapped out the multi-step reaction mechanism. This typically involves initial protonation of one of the sulfur atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and eventual loss of 1,2-ethanedithiol (B43112) regenerates the carbonyl compound. Computational models have been used to calculate the activation energies for each step, identifying the rate-determining step and the structure of the corresponding transition state.
Beyond these fundamental reactions, computational studies have also explored more complex transformations of 1,3-dithiolane derivatives. For instance, detailed DFT calculations have been performed on the intramolecular cycloaddition reactions of 1,3-dithiolium cations. These studies have successfully mapped the potential energy surfaces, identifying the transition states and intermediates involved in these multi-step processes. The calculated Gibbs free energy of activation (ΔG‡) for various steps provides quantitative insight into the reaction kinetics.
The table below summarizes representative data that can be obtained from such computational studies, illustrating the types of insights that can be gained. The specific values are hypothetical and serve to demonstrate the nature of the data generated in these theoretical investigations, in the absence of specific literature data for this compound.
| Reaction Studied | Computational Method | Key Finding | Calculated Parameter (Example) |
| Acid-Catalyzed Hydrolysis of 2,2-Dimethyl-1,3-dithiolane | DFT (B3LYP/6-31G*) | Identification of the rate-determining step | Activation Energy (TS1): 15.2 kcal/mol |
| Thioacetalization of Acetone | DFT (M06-2X/6-311+G**) | Geometry of the key transition state | C-S bond length in TS: 2.15 Å |
| Conformational Analysis of 2,2-Dialkyl-1,3-dithiolanes | Ab initio (MP2/aug-cc-pVTZ) | Relative stability of conformers | Energy difference (Twist vs. Envelope): 0.8 kcal/mol |
These computational approaches are not without their challenges. The accuracy of the results is highly dependent on the chosen level of theory and basis set. Furthermore, accurately modeling solvent effects can be complex but is often crucial for obtaining results that correlate well with experimental observations. Despite these challenges, computational studies on 1,3-dithiolane derivatives continue to provide invaluable insights into their reactivity, guiding further experimental work and expanding their synthetic utility.
Advanced Characterization Techniques and Spectroscopic Analysis in Dithiolane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Ethyl-2-methyl-1,3-dithiolane. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the case of this compound, ¹H NMR would be expected to show distinct signals for the ethyl and methyl groups attached to the C2 position, as well as for the methylene (B1212753) protons (-CH₂-) of the dithiolane ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are used to confirm the connectivity of the molecule. For instance, the ethyl group would present as a characteristic triplet and quartet pattern.
For closely related compounds like 2-methyl-1,3-dithiolane, ¹H NMR data has been recorded, showing key shifts that help in assigning proton environments. nih.gov Furthermore, NMR is crucial for monitoring reaction mechanisms. For example, in studies of dithiolane polymerization, ¹H NMR is used to validate conversions by comparing the integrals of monomer peaks to the emergent polymer peaks. nih.gov This allows researchers to track the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of reaction progress.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound Note: This table is predictive, based on known values for similar structures, as specific experimental data for this compound is not publicly available.
| Spectrum Type | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Ring -CH₂-S- | ~3.2 - 3.4 | Multiplet expected due to coupling within the ring. |
| C2-CH₃ | ~1.6 - 1.8 | Singlet. | |
| C2-CH₂CH₃ | ~1.8 - 2.0 | Quartet, coupled with the methyl protons of the ethyl group. | |
| C2-CH₂CH₃ | ~0.9 - 1.1 | Triplet, coupled with the methylene protons of the ethyl group. | |
| ¹³C NMR | Ring -CH₂-S- | ~40 | Carbon atoms of the dithiolane ring backbone. |
| C2 (quaternary) | ~55 - 60 | The sp³ carbon bonded to two sulfur atoms, a methyl, and an ethyl group. | |
| C2-CH₃ | ~25 | Methyl group carbon. | |
| C2-CH₂CH₃ | ~30 (CH₂) and ~8 (CH₃) | Carbons of the ethyl group. |
Mass Spectrometry (MS) for Reaction Progress Monitoring and Intermediate Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS would confirm the molecular weight of 148.29 g/mol . sigmaaldrich.com
In dithiolane research, MS, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for monitoring reaction progress and identifying intermediates or byproducts. For instance, in reactions involving the cleavage or modification of the dithiolane ring, GC-MS can separate complex mixtures and provide mass spectra for each component. nih.gov The fragmentation pattern observed in the mass spectrum offers structural clues. For dithiolanes, characteristic fragmentation often involves the loss of ethylene (B1197577) or cleavage of the C-S bonds, helping to confirm the identity of the dithiolane core and its substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Conversions
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an effective tool for identifying functional groups and monitoring chemical transformations.
For this compound, the FTIR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) and the methylene groups of the ring would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations, characteristic of the dithiolane ring, typically appear in the 600-800 cm⁻¹ region, although they can sometimes be weak.
FTIR is particularly useful for monitoring reactions where the dithiolane ring is either formed or consumed. For example, during the synthesis of a dithiolane from a ketone (butanone) and ethane-1,2-dithiol, one could monitor the disappearance of the strong C=O stretching band of the ketone (typically around 1715 cm⁻¹) as it is converted into the dithiolane product. This technique has been successfully used to follow the kinetics of dithiolane homopolymerization in real-time. nih.gov
X-ray Crystallography for Precise Structural Determination of Dithiolane Derivatives
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, this technique is widely applied to its derivatives to unambiguously determine stereochemistry, bond lengths, and bond angles.
For a dithiolane derivative that forms a suitable single crystal, X-ray diffraction analysis reveals the exact conformation of the five-membered ring, which typically adopts an envelope or twisted conformation. It can also definitively establish the spatial orientation of the substituents. In studies of other dithiolane derivatives, crystallography has been used to solve structures, sometimes revealing positional disordering where the dithiolane ring adopts multiple conformations within the crystal lattice. This level of detail is crucial for understanding structure-activity relationships and designing molecules for specific applications.
Computational Chemistry and Theoretical Studies on 2 Ethyl 2 Methyl 1,3 Dithiolane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
While specific DFT studies on 2-Ethyl-2-methyl-1,3-dithiolane are not prominent in the literature, research on related 1,3-dithianes has utilized DFT and ab initio molecular orbital theory to investigate stereoelectronic hyperconjugative interactions. acs.org For this compound, DFT calculations would be expected to show significant electron density localized on the two sulfur atoms due to their high electronegativity compared to carbon. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The presence of ethyl and methyl groups at the C2 position would influence the electronic environment through inductive effects, subtly altering the energies of these frontier orbitals compared to the unsubstituted 1,3-dithiolane (B1216140).
Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic 1,3-Dithiolane This table presents typical parameters obtained from DFT calculations and is for illustrative purposes, as specific data for this compound is not available in published literature.
| Calculated Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | ~1.9 D | Measures the overall polarity of the molecule. |
Elucidation of Reaction Energy Profiles and Transition State Structures
Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and rate (kinetics).
For this compound, a key reaction of interest is its behavior as a protected carbonyl group. The deprotection process, which reverts the dithiolane to the original ketone (2-butanone), involves ring cleavage. chemicalbook.com Theoretical calculations could model this process under various reagent conditions (e.g., using HgCl₂/CdCO₃ or NBS). chemicalbook.com The calculations would identify the transition state structure for the rate-determining step and its associated activation energy, offering a deeper understanding of the reaction mechanism. Another area of study is the potential for deprotonation. While 1,3-dithiolanes derived from aldehydes can be deprotonated at the C2 position, this often leads to degradation. wikipedia.org In contrast, 2-lithio-1,3-dithianes are more stable. wikipedia.orgacs.org Theoretical studies on this compound would be unable to undergo such deprotonation at C2 due to the absence of a proton.
Conformational Analysis and Stereoelectronic Effects in 1,3-Dithiolanes
The five-membered 1,3-dithiolane ring is not planar and exists in various conformations. Nuclear magnetic resonance (NMR) studies and computational modeling of various 1,3-dithiolane derivatives show that they typically adopt envelope or twisted-envelope conformations. nih.govacs.org In an envelope conformation, one atom is out of the plane of the other four.
For this compound, the substituents at the C2 position introduce significant steric considerations. The molecule will adopt a conformation that minimizes the steric strain between the ethyl and methyl groups and the rest of the ring. This is analogous to disubstituted cyclohexanes, where the bulkiest group preferentially occupies an equatorial-like position to minimize unfavorable 1,3-diaxial interactions. libretexts.org
Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. In related six-membered 1,3-dithianes, the anomeric effect is a well-studied phenomenon where hyperconjugative interactions (e.g., donation of electron density from a sulfur lone pair into an adjacent anti-bonding orbital, σ*) stabilize certain conformations. acs.org Similar stereoelectronic interactions are expected to influence the conformational preferences of the this compound ring, affecting bond lengths and angles.
Table 2: Hypothetical Relative Energies of 1,3-Dithiolane Conformers This table is illustrative and based on general principles of conformational analysis. Specific energetic data for this compound requires dedicated computational studies.
| Conformation Type | Key Feature | Hypothetical Relative Energy (kcal/mol) | Rationale |
| Envelope (C2-out-of-plane) | C2 is puckered | Base | A possible low-energy conformation. |
| Envelope (S1-out-of-plane) | S1 is puckered | +0.5 | Another possible conformation, energy depends on substituent positions. |
| Twist-Chair | Twisted conformation | +1.2 | Generally higher in energy for the 1,3-dithiolane system. |
Prediction of Novel Reactivity and Transformation Pathways
A primary goal of theoretical chemistry is to predict new reactions and molecular behaviors. By analyzing the electronic structure and potential energy surfaces, novel transformation pathways for this compound can be proposed.
Based on its calculated electronic properties from DFT, potential sites for electrophilic or nucleophilic attack can be identified. For example, the sulfur atoms, with their lone pairs of electrons, represent nucleophilic centers. Oxidation of one or both sulfur atoms to form sulfoxides or sulfones is a predictable transformation. Computational studies on 1-oxo-1,3-dithiolanes have shown how oxidation affects the ring's conformation. nih.gov Similar calculations for this compound could predict the stereochemical outcome of such an oxidation.
Furthermore, computational screening could predict the molecule's reactivity with a range of radical species or its behavior under photochemical conditions. By modeling the interaction with different reagents and energy sources, chemists can identify promising new synthetic routes or applications for this and related dithiolane compounds, guiding future experimental work.
Strategic Applications of 2 Ethyl 2 Methyl 1,3 Dithiolane in Complex Organic Synthesis
Role as Masked Carbonyl Equivalents and Protecting Groups
One of the most fundamental applications of 1,3-dithiolanes is the protection of carbonyl functionalities. Thioacetals, such as those derived from 1,2-ethanedithiol (B43112), are highly stable under both acidic and basic conditions where their oxygen-based counterparts, acetals and ketals, might be labile. asianpubs.org This stability makes them indispensable in multi-step syntheses involving a wide range of reaction conditions.
The formation of 2-ethyl-2-methyl-1,3-dithiolane from 2-butanone (B6335102) and 1,2-ethanedithiol effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophiles and many reducing agents. Deprotection can be achieved under specific conditions, often involving oxidative or mercury-based reagents, to regenerate the parent carbonyl group. asianpubs.orgnih.gov
In molecules containing multiple carbonyl groups, the selective protection of one over another is a common synthetic challenge. Dithiolanes offer a valuable solution for this problem. The relative rates of thioacetalization for aldehydes and ketones allow for a high degree of chemoselectivity. Aldehydes generally react faster than ketones with 1,2-ethanedithiol due to reduced steric hindrance.
Various catalytic systems have been developed to enhance this selectivity. For instance, catalysts like yttrium triflate have been shown to be highly effective for the chemoselective thioacetalization of aldehydes in the presence of ketones. organic-chemistry.org This allows for the protection of an aldehyde as a dithiolane, leaving a ketone functionality available for subsequent transformations. Conversely, while less common, selective protection of ketones can also be achieved by tuning the reaction conditions and catalyst.
Table 1: Catalysts for Chemoselective Thioacetalization
| Catalyst | Substrate Preference | Reference |
|---|---|---|
| Yttrium Triflate | Aldehydes over Ketones | organic-chemistry.org |
| Iodine (catalytic) | Aldehydes and Ketones | organic-chemistry.org |
| Tungstophosphoric Acid | Aldehydes over Ketones | organic-chemistry.org |
| Perchloric Acid on Silica (B1680970) | General (Solvent-free) | organic-chemistry.orgchemicalbook.com |
This table is interactive. Click on the headers to sort.
A cornerstone of complex molecule synthesis is the concept of orthogonal protection, where different functional groups are masked with protecting groups that can be removed under mutually exclusive conditions. bham.ac.ukthieme-connect.de This allows for the selective deprotection and manipulation of one site in a molecule without affecting others. bham.ac.uk 1,3-dithiolanes are a key component of many orthogonal strategies due to their unique cleavage conditions.
Dithiolanes are stable to a wide array of reagents that are used to remove other common protecting groups. For example, they are unaffected by:
Basic conditions used to cleave ester groups (e.g., saponification).
Fluoride ions (e.g., TBAF) used to deprotect silyl (B83357) ethers (e.g., TBDMS, TIPS).
Mild acidic conditions that might cleave acetals or THP ethers. organic-chemistry.org
Deprotection of the dithiolane group is typically accomplished using methods that would not affect these other groups, such as oxidative cleavage (e.g., with N-bromosuccinimide or IBX) or treatment with metal salts like mercury(II) nitrate (B79036). asianpubs.orgnih.gov This orthogonality is critical in total synthesis, enabling chemists to unveil specific functionalities at precise moments in a synthetic sequence. thieme-connect.de
Development of Novel Reaction Methodologies Utilizing Specific Dithiolane Reactivity (e.g., fragmentation for dithioester synthesis)
Beyond protection and standard C-C bond formation, the unique electronic properties of the dithiolane ring have been exploited to develop novel synthetic methods. A prominent example is the base-mediated fragmentation of 2-substituted-1,3-dithiolanes to generate dithioesters. acs.orgnih.gov
This reaction proceeds by deprotonation at the C2 position of a 2-aryl-1,3-dithiolane using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). acs.org The resulting anion undergoes a ring-fragmentation process, extruding ethylene (B1197577) and forming a dithiocarboxylate anion. This reactive intermediate can then be trapped in situ with an electrophile, such as an alkyl halide, to furnish a wide variety of dithioesters in good yields. acs.orgacs.org This method provides a direct and efficient one-pot synthesis of dithioesters, which are valuable compounds in their own right, serving as precursors in heterocycle synthesis and as chain-transfer agents in polymer chemistry. nih.gov
Table 2: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes for Dithioester Synthesis
| Base | Solvent | Temperature (°C) | Time | Typical Electrophile | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| LiHMDS | CPME | 100 | 5 min | Ethyl bromide | 77 | acs.org |
| NaH | DMF/HMPA | 130-150 | 2 h | Methyl iodide | - | acs.org |
| KHMDS | CPME | 100 | 2 h | Ethyl bromide | 65 | acs.org |
| KOtBu | CPME | 100 | 2 h | Ethyl bromide | <5 | acs.org |
This table is interactive. Click on the headers to sort.
Analytical Methodologies for Research on 2 Ethyl 2 Methyl 1,3 Dithiolane
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is fundamental to the analysis of 2-ethyl-2-methyl-1,3-dithiolane, enabling the separation of the compound from starting materials, byproducts, and other impurities.
Gas Chromatography (GC)
Gas chromatography is a principal technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interactions with the column's stationary phase. The purity is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.
While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies for closely related dithiolane derivatives provide a clear indication of suitable analytical conditions. For instance, the analysis of isomers and homologous compounds like 2-ethyl-4-methyl-1,3-dithiolane (B3333804) and 2-ethyl-1,3-dithiolane has been reported, offering a template for method development. nih.govacs.org Non-polar capillary columns are typically effective for separating such organosulfur compounds. acs.orgnist.gov Derivatization is generally not necessary for dithiolanes unless they contain functional groups that are non-volatile or thermally labile. youtube.com
Below is a table summarizing typical GC conditions used for the analysis of a structurally similar compound, 2-ethyl-4-methyl-1,3-dithiolane, which can be adapted for this compound. nist.gov
Table 1: Example GC Parameters for a Related Dithiolane Compound
| Parameter | Value |
|---|---|
| Column Type | Capillary |
| Stationary Phase | OV-101 (a non-polar phase) |
| Column Length | 50 m |
| Column Diameter | 0.32 mm |
| Carrier Gas | Helium |
| Temperature | Isothermal at 130°C or 150°C |
| Kovats Retention Index (I) on OV-101 at 130°C | 1130 |
This interactive table is based on data for 2-ethyl-4-methyl-1,3-dithiolane from the NIST WebBook and serves as a guide for developing a method for this compound. nih.govnist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique, particularly useful for compounds that are not sufficiently volatile or are thermally unstable. It separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For sulfur-containing heterocyclic compounds, HPLC is a versatile tool for both purity assessment and purification. nih.govnih.gov
In the context of 1,3-dithiolane (B1216140) derivatives, HPLC has been successfully used for the preparative separation and chiral resolution of related structures. nih.gov For a non-chiral compound like this compound, reversed-phase HPLC is a common approach for purity analysis. A C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mtc-usa.com Detection is commonly achieved using an ultraviolet (UV) detector.
Table 2: General HPLC Parameters for Analysis of Sulfur Compounds
| Parameter | Typical Setting |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 4µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 263 nm for elemental sulfur) |
| Injection Volume | 3-5 µL |
This interactive table outlines a general method that can be optimized for this compound analysis, based on standard practices for organosulfur compounds. mtc-usa.com
Advanced Spectroscopic Quantification Methods for Research Samples
Spectroscopic methods are indispensable for structural elucidation and for the quantitative analysis of this compound, especially in complex research samples.
NMR Spectroscopy for Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the concentration and purity of a substance. ethz.chox.ac.uk Unlike chromatography, qNMR can provide an absolute quantification without the need for an identical standard of the analyte, by comparing the integral of a specific resonance from the target compound to that of a certified reference material with a known concentration. ethz.ch
For this compound, ¹H NMR is the most direct method. Specific, well-resolved proton signals from the ethyl and methyl groups can be integrated and used for quantification. Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1) and selecting appropriate acquisition parameters. ox.ac.uk While ¹³C NMR can also be used, it is inherently less sensitive. ox.ac.uk The use of ³³S NMR for organosulfur compounds is possible but challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.com
Table 3: Key Principles for Quantitative ¹H NMR (qNMR)
| Principle | Description |
|---|---|
| Internal Standard | A certified reference material of known purity and concentration is added to the sample. |
| Signal Selection | Unique, well-resolved signals from both the analyte and the internal standard are chosen for integration. |
| Relaxation Delay (D1) | A long delay (typically 5 times the longest T1 relaxation time) is used to ensure full magnetization recovery for accurate integration. |
| Pulse Angle | A calibrated 90° pulse is used to maximize the signal. |
| Data Processing | Careful phasing and baseline correction are critical for accurate integration. |
This interactive table summarizes the fundamental requirements for performing accurate qNMR analysis. ethz.chox.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for identifying and quantifying trace amounts of this compound in complex mixtures, such as reaction broths or biological matrices.
The LC separates the target compound from the matrix, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details, confirming the identity of the compound with high certainty. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to achieve high sensitivity and selectivity. LC-MS is particularly valuable in metabolic studies and for the analysis of low-level impurities. The analysis of sulfur-containing heterocyclic compounds in various complex samples has been well-documented, demonstrating the utility of this approach. inchem.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-ethyl-4-methyl-1,3-dithiolane |
| 2-ethyl-1,3-dithiolane |
| Acetonitrile |
| Methanol |
Emerging Research Directions and Future Perspectives in 2 Ethyl 2 Methyl 1,3 Dithiolane Chemistry
Integration into Dynamic Covalent Chemistry and Responsive Materials Design
The integration of dithiolane moieties into polymers is a highly attractive strategy for creating responsive and dynamic materials. researchgate.net This field, known as dynamic covalent chemistry (DCC), utilizes reversible chemical reactions to build adaptable networks. For dithiolanes, the key lies in the reversible nature of the disulfide bond. Specifically, 1,2-dithiolanes, such as lipoic acid, can undergo ring-opening polymerization initiated by stimuli like light or thiols to form linear polydisulfide chains. researchgate.netnih.gov This process transforms small molecules into robust polymer networks.
The resulting materials, often hydrogels, are "smart" or "responsive" because the disulfide crosslinks can be broken and reformed. This allows the material to exhibit properties like stress relaxation, stiffening, softening, and self-healing. researchgate.netnih.gov For example, hydrogels crosslinked with dithiolanes can be designed to degrade in response to specific biological signals or external triggers. researchgate.net While 1,3-dithiolanes like 2-Ethyl-2-methyl-1,3-dithiolane are more stable than their 1,2-isomers, the principles of leveraging sulfur chemistry for dynamic materials remain a pertinent area of future exploration. Researchers are developing multifunctional dithiolane monomers for light-based 3D printing, creating recyclable thermosets that can be broken down to their monomer components and repolymerized. rsc.org
| Stimulus | Response | Underlying Chemistry | Potential Application |
|---|---|---|---|
| Light (Photons) | Gelation, Stiffening, Softening | Photoinduced ring-opening polymerization or disulfide exchange | 3D printing, cell encapsulation nih.govrsc.org |
| Thiols / Reducing Agents | Degradation, Softening | Thiol-disulfide exchange, cleavage of disulfide bonds | Drug delivery, tissue engineering researchgate.net |
| Heat | Depolymerization, Recycling | Reversion to monomer due to ceiling temperature behavior | Recyclable polymers, reprocessable materials rsc.org |
| Mechanical Stress | Self-Healing, Stress Relaxation | Reversible disulfide bond exchange redistributes stress | Adaptable hydrogels, soft robotics researchgate.net |
Novel Catalytic Systems for Efficient and Selective Dithiolane Transformations
The synthesis and cleavage of 1,3-dithiolanes are fundamental transformations in organic chemistry, where they are widely used as protecting groups for carbonyl compounds. organic-chemistry.orgresearchgate.net Historically, these reactions required harsh acidic conditions. However, emerging research focuses on developing milder, more efficient, and highly selective catalytic systems.
Modern approaches utilize a diverse range of catalysts:
Lewis and Brønsted Acids: Catalysts such as yttrium triflate, hafnium trifluoromethanesulfonate (B1224126), and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) enable the formation of 1,3-dithiolanes under mild, often solvent-free, conditions with high chemoselectivity. organic-chemistry.org
Photocatalysis: Visible-light-induced methods are gaining prominence. Molecular iodine, for instance, can act as a photocatalyst to cleave thioacetals using oxygen as the terminal oxidant, offering a green alternative to traditional reagents. researchgate.net Other research has shown that visible-light photoredox catalysis can induce unique oxidative rearrangements of dithiolanes, leading to novel sulfur-containing products instead of simple deprotection. chemrxiv.org
Biocatalysis: Enzymes offer unparalleled selectivity. Vanadium-dependent haloperoxidase (VHPO) enzymes, for example, can be used for the cleavage of thioketals through a halogenation-mediated pathway, operating in high yield and with excellent chemoselectivity on a gram scale. researchgate.net
Heterogeneous Catalysis: Solid-supported catalysts, such as molybdenum trioxide on a pumice stone support, have been used for gas-phase transformations of dithiolane derivatives. nih.gov These systems are often reusable and simplify product purification.
| Catalyst Type | Specific Catalyst Example | Transformation | Key Advantages |
|---|---|---|---|
| Lewis Acid | Yttrium Triflate (Y(OTf)₃) | Formation (Protection) | High chemoselectivity for aldehydes, recyclable organic-chemistry.org |
| Brønsted Acid | Perchloric Acid on Silica (HClO₄-SiO₂) | Formation (Protection) | Extremely efficient, reusable, solvent-free organic-chemistry.org |
| Photocatalyst | Molecular Iodine (I₂) | Cleavage (Deprotection) | Visible light, low catalyst loading, mild conditions researchgate.net |
| Biocatalyst | Vanadium Haloperoxidase (VHPO) | Cleavage (Deprotection) | High chemoselectivity, environmentally benign researchgate.net |
| Heterogeneous | Molybdenum Trioxide (MoO₃) | Ring Transformation | Gas-phase reaction, regenerable catalyst nih.gov |
Advanced Synthetic Strategies for Complex Dithiolane-Containing Molecular Scaffolds
Beyond their role as simple protecting groups, 1,3-dithiolanes are recognized as privileged scaffolds in medicinal chemistry and drug design. mdpi.comunipv.it Their incorporation into a molecule can enhance metabolic stability and modulate biological activity. Consequently, advanced synthetic strategies are being developed to incorporate the dithiolane ring into complex, biologically active molecules.
The 1,3-dithiolane heterocycle is a key structural component in a variety of therapeutic agents being investigated for neoplastic, infectious, and neurodegenerative disorders. mdpi.com For instance, dithiolane-containing compounds have been developed as potent tyrosinase inhibitors, M₂ receptor antagonists, and sigma receptor modulators. mdpi.com The versatility of the dithiolane scaffold is further demonstrated by its inclusion in patented antiviral nucleoside analogs. mdpi.com The development of synthetic methods that allow for the precise, stereoselective construction of these complex scaffolds is a major goal. This includes resolving chiral dithiolane synthons to prepare enantiopure final compounds, which is crucial as different stereoisomers can have vastly different biological effects. mdpi.comunipv.it
| Compound Class | Biological Target/Activity | Significance of Dithiolane Moiety |
|---|---|---|
| (2-substituted phenyl-1,3-dithiolan-4-yl) methanols | Tyrosinase inhibitors (antimelanogenic) | Forms the core scaffold, chirality is important for activity mdpi.com |
| Isochroman derivatives | Protein tyrosine phosphatase 1B (PTP1B) inhibitors | Acts as a side chain crucial for high potency mdpi.com |
| Cyclohexylspiro 1,3-dithiolane analogs | Sigma receptor modulators | Bioisosteric replacement that confers nanomolar activity mdpi.com |
| Nucleoside analogs | Antiviral activity | Core part of the patented therapeutic agent structure mdpi.com |
Computational Predictions for Undiscovered Reactivity and Applications of Dithiolane Derivatives
Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work. Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict reactivity, and rationalize stereochemical outcomes for reactions involving heterocyclic compounds. mdpi.commtak.hu While extensive computational studies specifically on this compound are not yet published, the application of these methods to the broader dithiolane class holds immense potential.
Computational studies can predict:
Reaction Energetics: By calculating the activation free energies for potential reactions, chemists can predict which pathways are most likely to occur, saving significant experimental time and resources. mtak.hu
Structural Strain: The five-membered dithiolane ring possesses inherent strain, which influences its reactivity. Computational tools can quantify this strain and predict how substitution, such as with the ethyl and methyl groups in this compound, will affect it. peerj.com
Electronic Properties: Calculations can determine how the electron distribution in the dithiolane ring influences its interaction with catalysts and other reagents, helping to explain and predict regioselectivity in cycloaddition or ring-opening reactions. mtak.hupeerj.com
By modeling novel transformations, computational chemistry can guide the discovery of undiscovered reactivity for dithiolane derivatives. This predictive power is essential for designing new catalysts, developing novel synthetic routes, and identifying potential applications for compounds like this compound in materials science and beyond.
| Computational Method | Predicted Property | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies, reaction barriers | Rationalizing reaction mechanisms and predicting product ratios mtak.hu |
| Distortion/Interaction Model | Steric and electronic effects on reactivity | Understanding factors that control reaction rates and selectivity mtak.hu |
| Geometry Optimization | Molecular strain, bond angles | Predicting the impact of ring strain on reactivity peerj.com |
| Global Electrophilicity Index | Reactivity towards nucleophiles | Screening for novel "click" reactions or polymerizations peerj.com |
Q & A
Q. What are the established synthetic routes for 2-ethyl-2-methyl-1,3-dithiolane, and how do reaction conditions influence yield and purity?
Methodological Answer: Two primary synthetic approaches are documented:
- Route 1 : Reaction of 1,2-disulfenyl chlorides with aldehydes (e.g., propionaldehyde) in the presence of active methylene compounds. For example, 1,2-propanedisulfenyl chloride reacts with aldehydes to yield 2-substituted 1,3-dithiolane derivatives. Optimizing solvent choice (e.g., DMF) and stoichiometric ratios can improve yields .
- Route 2 : Intermediate formation via dipotassium dithiolate salts (from carbon disulfide and KOH in DMF), followed by S-acylation or S-alkylation. However, this method may lead to unexpected tautomerization (e.g., enol tautomer 29 instead of the anticipated 4-oxo-1,3-dithiolane 28), requiring spectroscopic validation (IR, NMR) for structural confirmation .
Q. How can computational methods predict the physical and thermodynamic properties of this compound?
Methodological Answer:
- Joback Method : Predicts density (110.42 kJ/mol), boiling point (447.86 K), and critical pressure (4000.70 kPa). These values are derived from group contribution models but may deviate from experimental data due to limited parameterization for sulfur-containing heterocycles .
- Crippen Method : Estimates logP (2.593) and solubility parameters, useful for solvent selection in extraction or chromatography. Validation with experimental techniques (e.g., HPLC) is recommended to address discrepancies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Structural Analogs : Based on safety data for 2-methyl-1,3-dithiolane (CAS 5616-51-3), use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation and skin contact .
- Waste Management : Segregate sulfur-containing waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected tautomer formation during synthesis?
Methodological Answer:
- Case Study : The unexpected enol tautomer 29 (vs. the anticipated 4-oxo derivative 28) requires multi-technique validation:
- Elemental Analysis : Verify empirical formulas.
- Spectral Data : Use H-NMR to identify enolic proton signals and IR to confirm S=O or C=C stretches .
- Theoretical Calculations : Compare DFT-predicted tautomer stability with experimental observations .
Q. What mechanistic insights explain the diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes?
Methodological Answer:
- Stepwise Mechanism : The dithiolane acts as a transient thiyl radical donor, enabling selective trans-decalin formation. Steric effects from the ethyl/methyl substituents favor endo transition states, confirmed by X-ray crystallography of cyclized products .
- Kinetic Control : Low-temperature reactions (<0°C) enhance diastereoselectivity by stabilizing intermediates .
Q. How can toxicological data from structurally related compounds inform risk assessments for this compound?
Methodological Answer:
- Extrapolation Strategy : Use NOAEL (7 mg/kg/day) from a 91-day rat study on 2-methyl-1,3-dithiolane (FEMA 3705). Adjust for molecular weight differences and apply safety factors (e.g., 100x) for human exposure limits .
- Metabolic Profiling : Predict S-oxidation to sulfoxides/sulfones via liver microsomal assays. Monitor urinary metabolites using LC-MS .
Q. What strategies enhance the bioactivity of 2-substituted-1,3-dithiolane derivatives in antimicrobial applications?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to the dithiolane ring to improve membrane permeability.
- Macrocyclic Derivatives : Synthesize Schiff base macrocycles via β-diketonato intermediates. Validate antibacterial activity against Gram-positive strains (e.g., S. aureus) using MIC assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental thermodynamic data?
Methodological Answer:
- Case Example : Joback’s predicted boiling point (447.86 K) vs. experimental NIST data (1136.00 K flash point).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
